4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
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Overview
Description
4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are scaled up to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific functional groups or reduce the compound to a simpler form.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-(trifluoromethyl)benzoic acid
- 4-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine stands out due to its unique combination of a pyrazole core with fluorine and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Properties
IUPAC Name |
4-fluoro-5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-7-8(16-17-9(7)15)5-2-1-3-6(4-5)10(12,13)14/h1-4H,(H3,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUYLPXUMGOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=NN2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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